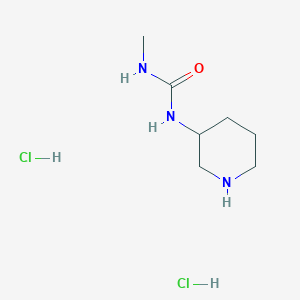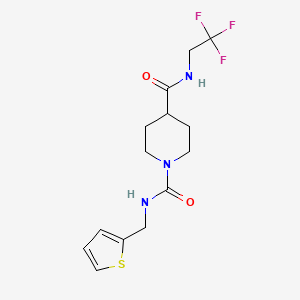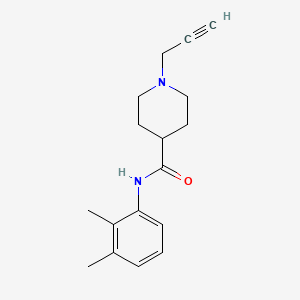![molecular formula C16H13ClFN5O B2864273 N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-33-4](/img/structure/B2864273.png)
N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. These include a triazole ring, an amide group, and aromatic rings with chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is attached to a carboxamide group and two aromatic rings, one of which has a chlorine atom attached and the other has a fluorine atom attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the electronegative chlorine and fluorine atoms would likely make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of triazole derivatives, including those structurally related to N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, has been a focus of research aiming at expanding the chemical libraries for various biological and material science applications. Studies have developed methodologies for synthesizing triazole derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines or through catalyst- and solvent-free conditions facilitated by microwave-assistance, highlighting the versatility and adaptability of triazole chemistry for generating compounds with potential biological activities (Bektaş, H., et al., 2007); (Moreno-Fuquen, R., et al., 2019).
Antimicrobial and Antipathogenic Activity
Research on triazole derivatives has demonstrated significant antimicrobial and antipathogenic properties, making these compounds valuable in the development of new antimicrobial agents. The exploration of these activities involves assessing the efficacy of synthesized triazole derivatives against various microorganisms, indicating their potential utility in combating microbial resistance and infection (Limban, C., et al., 2011).
Antitumor Activity
The investigation into the antitumor properties of triazole derivatives has led to the synthesis and evaluation of compounds with the ability to inhibit cancer cell proliferation. This research avenue aims at discovering novel therapeutic agents for cancer treatment by exploiting the unique structural features of triazole compounds to target specific pathways involved in cancer cell growth and survival (Hao, X., et al., 2017).
Chemical Modification for Enhanced Biological Activity
Studies also focus on chemical modifications of triazole derivatives to enhance their biological activity. This includes the synthesis of Schiff base derivatives and exploration of different substituents to improve the antimicrobial and antitumor efficacy of the compounds. The strategic introduction of functional groups and the examination of their effects on the biological activities of these compounds underscore the importance of chemical diversity in drug discovery and development (Riyadh, S., 2011).
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRFAIXKXORLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)
![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
![2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B2864200.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)
![2-(4-chlorophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2864210.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)
